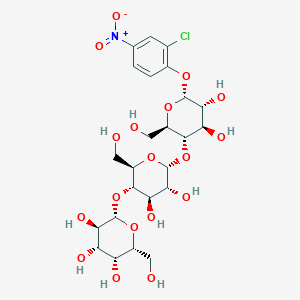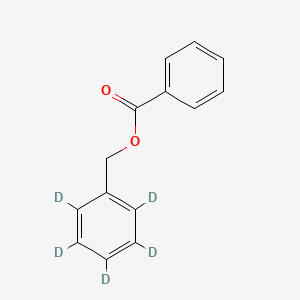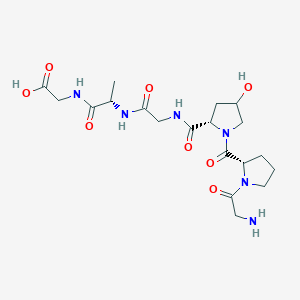
PI3K|A-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K|A-IN-6 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. This compound is particularly significant in cancer research due to its ability to inhibit the PI3K pathway, which is often dysregulated in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions and using advanced purification techniques such as chromatography and crystallization. The process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PI3K|A-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized products .
Aplicaciones Científicas De Investigación
PI3K|A-IN-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical processes.
Biology: Employed in cell biology studies to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by dysregulated PI3K signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway.
Mecanismo De Acción
PI3K|A-IN-6 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This inhibition disrupts the downstream signaling events that promote cell growth, survival, and metabolism. The compound specifically targets the ATP-binding site of PI3K, preventing its activation and subsequent phosphorylation of downstream targets .
Comparación Con Compuestos Similares
PI3K|A-IN-6 is unique compared to other PI3K inhibitors due to its high selectivity and potency. Similar compounds include:
Alpelisib: Another PI3K inhibitor used in cancer treatment.
Buparlisib: A dual PI3K/mTOR inhibitor with broader activity.
Taselisib: A PI3K inhibitor with a different mechanism of action.
These compounds share similar targets but differ in their selectivity, potency, and clinical applications, highlighting the uniqueness of this compound in targeting the PI3K pathway .
Propiedades
Fórmula molecular |
C16H15IN2OS |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
2-iodo-3-[(4-methoxyphenyl)sulfanylmethyl]-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H15IN2OS/c1-11-3-8-15-18-16(17)14(19(15)9-11)10-21-13-6-4-12(20-2)5-7-13/h3-9H,10H2,1-2H3 |
Clave InChI |
MWKUTIJAGYATFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=C2CSC3=CC=C(C=C3)OC)I)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


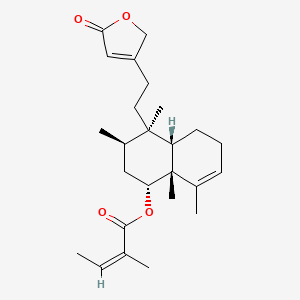
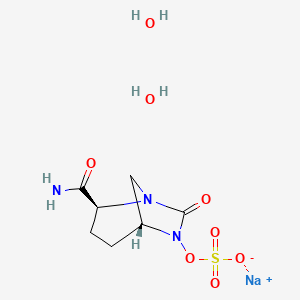
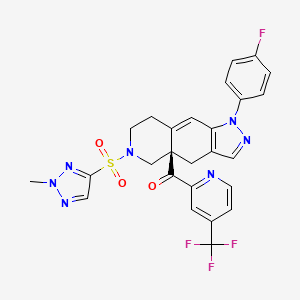
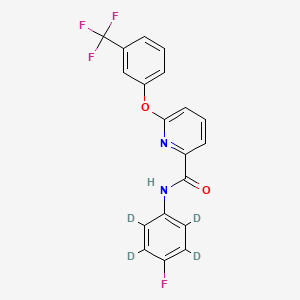
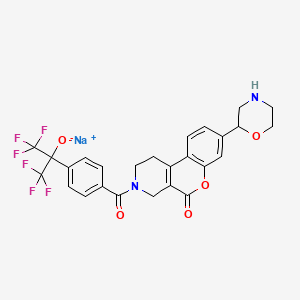



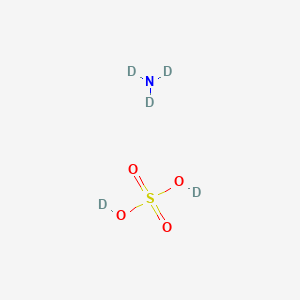
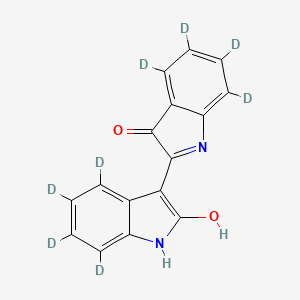
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
